4-Benzoyl-2-chloronicotinonitrile
Description
4-Benzoyl-2-chloronicotinonitrile is a nicotinonitrile derivative characterized by a chlorine atom at position 2 and a benzoyl group at position 4 of the pyridine ring. Its molecular formula is C₁₃H₇ClN₂O, with a molecular weight of 242.66 g/mol. The benzoyl group (C₆H₅C=O) introduces strong electron-withdrawing effects, influencing both chemical reactivity and biological activity. This compound is primarily utilized in medicinal chemistry as a precursor for kinase inhibitors and antimicrobial agents due to its ability to interact with enzymatic active sites .
Properties
Molecular Formula |
C13H7ClN2O |
|---|---|
Molecular Weight |
242.66 g/mol |
IUPAC Name |
4-benzoyl-2-chloropyridine-3-carbonitrile |
InChI |
InChI=1S/C13H7ClN2O/c14-13-11(8-15)10(6-7-16-13)12(17)9-4-2-1-3-5-9/h1-7H |
InChI Key |
BWRNDHDSMLIUKF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C(=NC=C2)Cl)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Benzoyl-2-chloronicotinonitrile can be synthesized from 2-chloro-3-cyanopyridine and benzoyl chloride. The reaction typically involves the use of a base, such as triethylamine, in a solvent like tetrahydrofuran (THF). The reaction is carried out at low temperatures to ensure the selective formation of the desired product .
Industrial Production Methods
Industrial production methods for 4-Benzoyl-2-chloronicotinonitrile are not well-documented in the literature. the synthesis route involving 2-chloro-3-cyanopyridine and benzoyl chloride can be scaled up for industrial applications, provided that the reaction conditions are optimized for yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Benzoyl-2-chloronicotinonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles.
Reduction Reactions: The nitrile group can be reduced to an amine.
Oxidation Reactions: The benzoyl group can undergo oxidation to form carboxylic acids.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically in the presence of a base.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly employed.
Major Products Formed
Substitution Reactions: Substituted derivatives of 4-Benzoyl-2-chloronicotinonitrile.
Reduction Reactions: 4-Benzoyl-2-chloronicotinamines.
Oxidation Reactions: 4-Benzoyl-2-chloronicotinic acids.
Scientific Research Applications
4-Benzoyl-2-chloronicotinonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: Used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Benzoyl-2-chloronicotinonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoyl group and the nitrile group play crucial roles in binding to these targets, influencing the compound’s biological activity. Molecular docking studies have shown that the compound can form stable complexes with various proteins, which may explain its potential therapeutic effects .
Comparison with Similar Compounds
Structural Analogues with Aryl Substituents
Compounds with aryl groups at position 4 of the nicotinonitrile core are common. Key examples include:
| Compound Name | Substituents (Position 4) | Bioactivity Highlights | Reference |
|---|---|---|---|
| 2-Chloro-4-phenylnicotinonitrile | Phenyl (C₆H₅) | Enhanced antiproliferative activity | |
| 2-Chloro-4-(2-chlorophenyl)nicotinonitrile | 2-Chlorophenyl (ClC₆H₄) | Improved antimicrobial potency | |
| 6-(4-Bromophenyl)-2-chloronicotinonitrile | 4-Bromophenyl (BrC₆H₄) | Cytotoxicity against HeLa cells (IC₅₀: 8 µM) |
Key Differences :
- The benzoyl group in 4-Benzoyl-2-chloronicotinonitrile introduces greater polarity and hydrogen-bonding capacity compared to simple aryl groups, enhancing its binding affinity to protein targets .
- Chlorophenyl and bromophenyl analogs exhibit stronger hydrophobic interactions but lack the ketone functionality critical for specific enzyme inhibition .
Analogues with Benzoyl-like Functional Groups
Compounds sharing the benzoyl moiety or related electron-withdrawing groups:
| Compound Name | Functional Group (Position 4) | Unique Properties | Reference |
|---|---|---|---|
| 2-(4-Benzoylphenyl)-2-(4-fluorophenyl)acetonitrile | Benzoylphenyl (C₆H₄C=O) | High similarity index (0.91) to target compound | |
| 4-Amino-2-chloronicotinonitrile | Amino (NH₂) | Enhanced solubility but reduced stability | |
| 2-[5-(4-Methoxybenzoyl)-2-thienyl]acetonitrile | Methoxybenzoyl (CH₃OC₆H₄C=O) | Moderate anticancer activity (IC₅₀: 15 µM) |
Key Insights :
- The benzoyl group in 4-Benzoyl-2-chloronicotinonitrile provides a balance between lipophilicity and polarity, optimizing membrane permeability and target engagement .
- Methoxybenzoyl derivatives (e.g., from ) show reduced potency compared to the parent benzoyl compound, likely due to steric hindrance from the methoxy group .
Analogues with Heterocyclic or Complex Substituents
More structurally complex derivatives exhibit varied applications:
| Compound Name | Substituents (Position 4/6) | Applications | Reference |
|---|---|---|---|
| 2-((2-Chlorobenzyl)thio)-4,6-bis(4-chlorophenyl)nicotinonitrile | Bis(4-chlorophenyl), thioether | Antiproliferative activity (IC₅₀: 5 µM) | |
| 2-((2,6-Dichlorobenzyl)thio)-4-(4-methoxyphenyl)-6-(p-tolyl)nicotinonitrile | Methoxyphenyl, dichlorobenzylthio | Antimicrobial (MIC: 2 µg/mL) | |
| 4-(Benzyloxy)-2-chloroquinoline | Benzyloxy (C₆H₅CH₂O) | Kinase inhibition (Ki: 0.3 nM) |
Key Contrasts :
- Thioether-linked substituents (e.g., in ) enhance metabolic stability but reduce aqueous solubility compared to the benzoyl group .
- Benzyloxy groups (e.g., ) improve selectivity for kinase targets but lack the broad-spectrum bioactivity of benzoyl derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
